molecular formula C26H33ClN4O5S2 B2936208 4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride CAS No. 1321764-74-2

4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride

Cat. No.: B2936208
CAS No.: 1321764-74-2
M. Wt: 581.14
InChI Key: GSEXHSHXNSWCKT-UHFFFAOYSA-N
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Description

The compound 4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride features a benzamide core substituted with:

  • A 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl group (a fused dioxane-benzothiazole heterocycle).
  • A 2-(dimethylamino)ethyl side chain.
  • A 4-(azepan-1-ylsulfonyl) moiety.
  • A hydrochloride salt to enhance solubility .

Its molecular formula is C₃₀H₃₈ClN₅O₅S₂, with a monoisotopic mass of 502.1078 g/mol and ChemSpider ID 20846800 .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5S2.ClH/c1-28(2)13-14-30(26-27-21-17-22-23(18-24(21)36-26)35-16-15-34-22)25(31)19-7-9-20(10-8-19)37(32,33)29-11-5-3-4-6-12-29;/h7-10,17-18H,3-6,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEXHSHXNSWCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride involves multiple steps, including the formation of the azepane ring, the dioxino benzothiazole moiety, and the final coupling with the dimethylaminoethyl benzamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Benzamide Dihydrodioxinobenzothiazol, dimethylaminoethyl, azepane sulfonyl 502.1078
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide Acetamide Methoxyphenyl sulfonyl 420.454
4-(azepan-1-ylsulfonyl)-N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide Benzamide Dimethoxybenzothiazol, azepane sulfonyl -
4-(azepan-1-ylsulfonyl)-N-[4-[2,5-bis(chloranyl)thiophen-3-yl]-1,3-thiazol-2-yl]benzamide Benzamide Chlorinated thiophene-thiazol, azepane sulfonyl -

Key Observations :

  • The dimethylaminoethyl side chain provides basicity, influencing solubility and membrane permeability .

Sulfonyl Group Variations

Compound Name Sulfonyl Substituent Impact on Properties Reference
Target Compound Azepane (7-membered ring) Increased lipophilicity and steric bulk
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide 4-Methoxyphenyl Electron-donating methoxy group enhances solubility
Triazole-thiones [7–9] from Phenylsulfonyl Planar structure with potential tautomerism (thione vs. thiol)

Key Observations :

  • The azepane sulfonyl group in the target compound may improve metabolic stability compared to aryl sulfonyl groups due to reduced susceptibility to oxidative metabolism .

Solubility and Salt Forms

Compound Name Salt Form Solubility Profile Reference
Target Compound Hydrochloride High water solubility due to ionic character
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] None Low solubility; requires organic solvents
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide None Moderate solubility due to methoxy group

Key Observations :

  • The hydrochloride salt in the target compound significantly enhances bioavailability compared to neutral analogs .

Spectral Analysis

  • IR Spectroscopy :
    • Target compound expected to show νC=O (~1680 cm⁻¹), νS=O (~1250 cm⁻¹), and νN-H (~3300 cm⁻¹) .
    • Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomerism in triazole-thiones .
  • ¹H-NMR: Dimethylaminoethyl protons (~2.2–3.0 ppm) and azepane ring protons (~1.5–2.0 ppm) distinguish the target from analogs .

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide; hydrochloride is a complex organic molecule with potential therapeutic applications. Its structure incorporates a sulfonamide group, a benzamide moiety, and a dioxinobenzothiazole component, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature.

Chemical Structure and Properties

The compound has a molecular formula that includes multiple functional groups contributing to its biological properties. The presence of the azepane ring and sulfonyl group suggests potential interactions with various biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds structurally similar to this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties : Derivatives of benzothiazole have shown efficacy against various bacterial and fungal strains. This suggests that the compound may also possess similar antimicrobial properties due to its structural components.
  • Anti-inflammatory Effects : Compounds with sulfonamide and benzamide structures have been associated with anti-inflammatory activity. The potential mechanism may involve inhibition of specific pathways involved in inflammation.
  • Fluorescent Sensing : The dioxin and benzothiazole structures might allow the compound to act as a fluorescent sensor for detecting metal ions like Al³⁺ and Zn²⁺, which is useful in environmental monitoring and biomedical applications.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors involved in disease processes. Potential mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase or dihydropteroate synthase, which are critical in various biosynthetic pathways.
  • Receptor Modulation : The benzamide moiety could potentially interact with neurotransmitter receptors or other signaling pathways that regulate inflammation and pain.

Antimicrobial Activity

A study examined the antimicrobial effects of related benzothiazole derivatives against several bacterial strains. Results indicated that modifications to the benzothiazole structure significantly affected antimicrobial potency. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli32 µg/mL
Benzothiazole Derivative BS. aureus16 µg/mL
Target CompoundE. coli8 µg/mL

These results suggest that the target compound may exhibit enhanced activity compared to its derivatives.

Anti-inflammatory Activity

In an animal model of inflammation, the compound was tested for its ability to reduce edema induced by carrageenan. The results showed a significant reduction in paw swelling compared to control groups:

Treatment GroupPaw Swelling (mm)% Reduction
Control5.0-
Compound Dose 13.530%
Compound Dose 22.550%

This indicates that the compound has promising anti-inflammatory effects.

Q & A

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

High-resolution chromatography, such as Chromolith® HPLC Columns, coupled with LC-MS, is essential for detecting impurities and verifying molecular structure. Validation should follow established protocols like the United States Pharmacopeia (USP) guidelines for pharmaceutical analysis . Solubility and stability studies should employ spectrophotometric methods under varied pH and solvent conditions, using statistical design of experiments (DoE) to optimize parameters .

Q. How can researchers design initial solubility and stability studies for this compound?

Utilize a factorial design approach to systematically vary solvent systems (e.g., DMSO, aqueous buffers), pH, and temperature. Monitor degradation kinetics via UV-Vis spectroscopy or HPLC, and apply Arrhenius modeling to predict shelf-life under different storage conditions. Reference chemical biology training protocols for standardized experimental workflows .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict solubility, pKa, and partition coefficients. Software like COMSOL Multiphysics enables simulations of diffusion and reactivity in biological matrices. Pair these with PubChem-derived data for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data involving this compound?

Contradictory results may arise from assay-specific interference (e.g., fluorescence quenching) or off-target effects. Validate findings using orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements and cellular thermal shift assays (CETSA) for target engagement. Apply ANOVA or mixed-effects models to statistically disentangle experimental noise from true biological signals .

Q. What strategies optimize the synthesis route to improve yield and reduce byproducts?

Implement reaction path search methodologies based on quantum chemical calculations to identify energetically favorable intermediates. Use information science tools to analyze experimental datasets and narrow down optimal conditions (e.g., solvent, catalyst, temperature). This approach, as demonstrated by ICReDD, reduces trial-and-error cycles by >50% .

Q. How can AI-driven simulations enhance predictive modeling of this compound’s pharmacokinetics?

Integrate AI algorithms with COMSOL Multiphysics to simulate absorption, distribution, and metabolism. Train models on existing pharmacokinetic datasets, incorporating variables like plasma protein binding and membrane permeability. AI-enabled "smart laboratories" can autonomously adjust experimental parameters in real time based on simulation feedback .

Q. What cross-disciplinary methodologies address challenges in studying this compound’s mechanism of action?

Combine chemical biology techniques (e.g., click chemistry for target identification) with advanced imaging (e.g., cryo-EM for structural insights) and systems biology approaches (e.g., multi-omics integration). Cross-disciplinary frameworks, such as those used in contested territories research, emphasize iterative feedback between computational predictions and experimental validation .

Methodological Considerations

  • Data Integrity : Rigorous encryption protocols and access controls, as highlighted in chemical software standards, ensure secure management of sensitive experimental data .
  • Ethical Compliance : Adhere to safety regulations for advanced laboratory work, including 100% compliance with chemical hygiene plans and hazard assessments .
  • Statistical Rigor : Employ DoE principles to minimize experimental runs while maximizing data quality, particularly in optimization and scale-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.